molecular formula C10H14O5 B2870866 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2385572-15-4

5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2870866
CAS No.: 2385572-15-4
M. Wt: 214.217
InChI Key: YROCENNZMAOZBR-UHFFFAOYSA-N
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Description

Chemical Structure:
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid (CAS: 110371-27-2) is a bicyclic compound featuring a seven-membered ring system with an oxygen atom in the bridge (3-oxabicyclo) and two carboxylic acid derivatives: a methoxycarbonyl group at position 5 and a free carboxylic acid at position 1 .

Synthesis:
The compound is synthesized via routes involving 1,3-cyclohexanedicarboxylic acid or its dimethyl ester, followed by cyclization and selective esterification .

Properties

IUPAC Name

5-methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-8(13)10-3-2-9(4-10,7(11)12)5-15-6-10/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROCENNZMAOZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxycarbonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways due to its unique structure.

    Medicine: While not used directly in medicine, it serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: Its applications in industry are limited, but it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicyclo[3.2.1]octane ring system allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural analogs and their differences:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid (Target Compound) Bicyclo[3.2.1]octane with 3-oxa bridge, 5-methoxycarbonyl, 1-carboxylic acid C₁₁H₁₄O₅ 226.23 Oxygen bridge enhances polarity; free carboxylic acid enables salt formation.
(1R,3s,5S)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid Bicyclo[3.2.1]octane with 8-aza bridge, tert-BOC protection C₁₄H₂₁NO₄ 267.32 Nitrogen bridge increases basicity; tert-BOC group improves stability .
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane with 4-methoxycarbonyl, 1-carboxylic acid C₁₁H₁₄O₄ 210.23 Larger bicyclo system (2.2.2) reduces strain; lower polarity .
Spiro[2.5]octane-1-carboxylic acid Spiro system with fused cyclopropane and cyclohexane rings C₉H₁₂O₂ 152.19 Compact spiro structure; limited solubility due to hydrophobicity .

Key Differences in Properties

  • Bridge Heteroatoms :

    • The 3-oxabicyclo system (target compound) introduces polarity and hydrogen-bonding capacity, contrasting with the 8-azabicyclo analog’s basic nitrogen, which facilitates protonation .
    • Sulfur-containing analogs (e.g., 5-thia-1-azabicyclo[4.2.0]octene derivatives) exhibit distinct electronic profiles and metabolic stability, as seen in pharmacopeial antibiotics .
  • Ring Strain and Stability :

    • Bicyclo[3.2.1] systems (target compound) exhibit moderate strain, whereas bicyclo[2.2.2] derivatives (e.g., 4-methoxycarbonyl analog) are more rigid and stable due to symmetric bridging .
  • Functional Group Reactivity :

    • The free carboxylic acid in the target compound allows for salt formation or conjugation, unlike tert-BOC-protected analogs, which require deprotection for further reactions .

Research Findings and Industrial Relevance

  • Pharmacological Potential: Bicyclo[3.2.1] systems are under investigation for CNS-targeting drugs due to their blood-brain barrier permeability . Sulfur-containing analogs (e.g., 5-thia-1-azabicyclo[4.2.0]octene) are established in β-lactam antibiotics, highlighting the impact of heteroatom choice on bioactivity .
  • Material Science :

    • Rigid bicyclo[2.2.2]octane derivatives are used as linkers in polymer chemistry, leveraging their thermal stability .

Biological Activity

5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid, also known as 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, is a bicyclic compound with potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H16O4C_{11}H_{16}O_{4} and features a bicyclic structure that contributes to its unique biological activity. The presence of the methoxycarbonyl group is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC11H16O4
Molecular Weight216.25 g/mol
CAS Number13761773
IUPAC Name5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : A study demonstrated that derivatives of bicyclic compounds, including this acid, showed promising antitumor effects against various cancer cell lines, suggesting potential for development into anticancer agents .
  • Neurotransmitter Modulation : Compounds similar to this bicyclic structure have been noted for their ability to selectively inhibit dopamine transporters (DAT) with high selectivity over serotonin transporters (SERT), indicating potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the bicyclic framework can enhance biological activity:

  • Substituents : Variations in substituents on the bicyclic core significantly affect the binding affinity and selectivity towards different receptors .
  • Functional Groups : The presence of carboxylic acid and methoxy groups has been linked to improved solubility and bioavailability, which are critical for drug development .

Study on Antitumor Activity

A recent study synthesized various derivatives of this compound and evaluated their antitumor activity using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, demonstrating enhanced potency against specific cancer cell lines .

Neuropharmacological Evaluation

In another study, researchers explored the neuropharmacological effects of this compound by assessing its impact on neurotransmitter uptake in rat brain synaptosomes. The findings revealed that it inhibited DAT with a selectivity ratio of 177-fold compared to SERT, suggesting its potential as a therapeutic agent in managing conditions like ADHD or Parkinson's disease .

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